molecular formula C9H9FO3S B12852060 1-(2-fluoro-6-methylsulfonylphenyl)ethanone

1-(2-fluoro-6-methylsulfonylphenyl)ethanone

Cat. No.: B12852060
M. Wt: 216.23 g/mol
InChI Key: CTSDXRGKHKPJEM-UHFFFAOYSA-N
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Description

1-(2-fluoro-6-methylsulfonylphenyl)ethanone is an organic compound with the molecular formula C9H9FO3S It is a derivative of ethanone, where the phenyl ring is substituted with a fluoro group at the 2-position and a methylsulfonyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoro-6-methylsulfonylphenyl)ethanone typically involves the following steps:

    Starting Material: The synthesis begins with 2-fluoro-6-methylphenol.

    Sulfonylation: The phenol is sulfonylated using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like pyridine to yield 2-fluoro-6-methylsulfonylphenol.

    Acylation: The sulfonylated phenol is then acylated using an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to produce this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoro-6-methylsulfonylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or sulfoxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or sulfoxides.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-fluoro-6-methylsulfonylphenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-fluoro-6-methylsulfonylphenyl)ethanone involves its interaction with specific molecular targets. The fluoro and methylsulfonyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-fluoro-6-methylphenyl)ethanone: Similar structure but lacks the sulfonyl group.

    1-(2-chloro-6-methylsulfonylphenyl)ethanone: Similar structure with a chloro group instead of a fluoro group.

Uniqueness

1-(2-fluoro-6-methylsulfonylphenyl)ethanone is unique due to the presence of both fluoro and methylsulfonyl groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these functional groups play a crucial role.

Properties

Molecular Formula

C9H9FO3S

Molecular Weight

216.23 g/mol

IUPAC Name

1-(2-fluoro-6-methylsulfonylphenyl)ethanone

InChI

InChI=1S/C9H9FO3S/c1-6(11)9-7(10)4-3-5-8(9)14(2,12)13/h3-5H,1-2H3

InChI Key

CTSDXRGKHKPJEM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC=C1S(=O)(=O)C)F

Origin of Product

United States

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